molecular formula C25H27N3O3 B237055 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide

Cat. No. B237055
M. Wt: 417.5 g/mol
InChI Key: UCLSNGHDGWEAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide, commonly known as F 115, is a synthetic compound that belongs to the class of benzamides. It is a potent and selective antagonist of the dopamine D2 receptor and has been widely used in scientific research for its pharmacological properties.

Mechanism Of Action

F 115 acts as a competitive antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission. By blocking the binding of dopamine to the receptor, F 115 reduces the activation of downstream signaling pathways and modulates the release of other neurotransmitters.

Biochemical And Physiological Effects

F 115 has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release, the regulation of neuronal activity, and the modulation of synaptic plasticity. It has also been shown to have anxiolytic and antipsychotic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of F 115 is its high selectivity for the dopamine D2 receptor, which allows for precise modulation of dopamine neurotransmission. However, its use in lab experiments is limited by its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on F 115, including the investigation of its effects on other neurotransmitter systems, the development of more potent and selective analogs, and the exploration of its potential therapeutic applications in neurological disorders. Additionally, further research is needed to elucidate the molecular mechanisms underlying its pharmacological effects and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of F 115 involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-aminophenyl)-4-(2-furoyl)piperazine in the presence of a base to form F 115.

Scientific Research Applications

F 115 has been extensively studied for its pharmacological properties and has been used in scientific research to investigate the role of dopamine D2 receptors in various physiological and pathological processes. It has been used in studies related to drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders.

properties

Product Name

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C25H27N3O3/c1-18(2)19-5-7-20(8-6-19)24(29)26-21-9-11-22(12-10-21)27-13-15-28(16-14-27)25(30)23-4-3-17-31-23/h3-12,17-18H,13-16H2,1-2H3,(H,26,29)

InChI Key

UCLSNGHDGWEAQK-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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